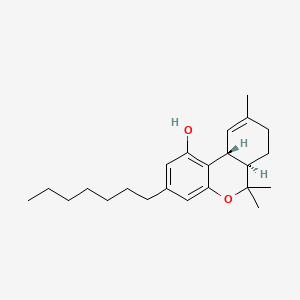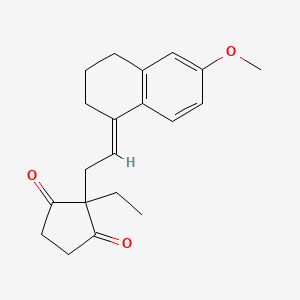
10-Hpode
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid is a C18 long-chain hydroperoxy fatty acid having E and Z double bonds at C-8 and C-12, respectively, and a hydroperoxy group at C-10. It is a hydroperoxy fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.
Scientific Research Applications
1. Applications in Industrial Manufacturing
High-power diode lasers (HPDLs) have demonstrated direct applications in industrial environments, including hardening and welding of metals, as well as joining polymers. These lasers provide relatively low intensities in the range of 10/sup 3/ W cm/sup -2/ for various applications, suggesting their potential utility in metalworking with elevated intensities (Schulz & Poprawe, 2000).
2. Analysis of Lipid Hydroperoxides
Tandem mass spectrometry (MS/MS) analysis in the presence of sodium ions has been useful in identifying the position of the hydroperoxy group in lipid hydroperoxides (LOOHs) such as hydroperoxyoctadecadienoic acid (HPODE). This method provides insights into lipid peroxidation processes, potentially relevant in food deterioration and pathophysiological processes (Ito et al., 2015).
3. Enzymatic Oxygenation of Linoleic Acid
Research on linoleate (10R)-dioxygenase from Aspergillus fumigatus highlights its role in oxidizing linoleic acid to various hydroperoxy products, including 10R-HPODE. This study enhances understanding of enzymatic oxidation processes and their potential applications in biochemical pathways (Garscha & Oliw, 2009).
4. Applications in Food Science
A novel chiral stationary phase LC-MS/MS method has been developed to evaluate oxidation mechanisms in edible oils by analyzing HPODE isomers. This method is valuable for understanding lipid oxidation in food, which has implications for food quality and shelf life (Ito et al., 2017).
5. Understanding Lipid Peroxidation in Biological Systems
A study on Aspergillus nidulans revealed that PpoC catalyzes mainly the dioxygenation of linoleic acid, yielding 10-HPODE. This research contributes to understanding the role of lipid peroxidation products in biological systems, particularly in fungi (Brodhun et al., 2010).
6. Role in Cellular Responses
Research has shown that oxidized lipids like 13-HPODE can regulate gene expression in human cells. For instance, 13-HPODE upregulates heme oxygenase-1 in human endothelial cells, demonstrating its role in cellular responses to oxidative stress (Hill-Kapturczak et al., 2003).
properties
CAS RN |
90540-32-2 |
|---|---|
Product Name |
10-Hpode |
Molecular Formula |
C18H32O4 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8-,15-12+ |
InChI Key |
YONQBPOWOZLKHS-UEAALKJISA-N |
Isomeric SMILES |
CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
synonyms |
10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



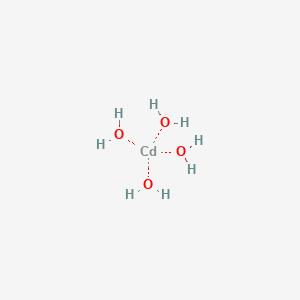


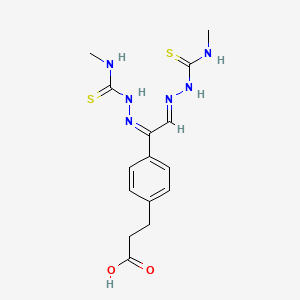
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

![(1R,3Z)-3-[(2E)-2-[(3aS,7aR)-1-[(2R)-5,5-difluoro-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B1242643.png)

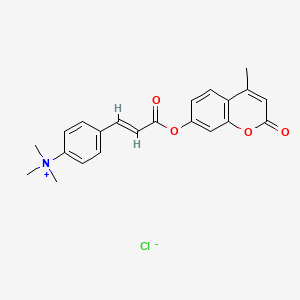
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
